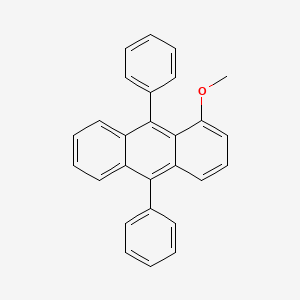
1-Methoxy-9,10-diphenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-9,10-diphenylanthracene is an organic compound belonging to the class of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The compound consists of an anthracene core with methoxy and phenyl substituents at the 1, 9, and 10 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 9,10-dibromoanthracene, is brominated to introduce bromine atoms at the 9 and 10 positions.
Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to form 9,10-diphenylanthracene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Methoxy-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the phenyl rings or the anthracene core. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Anthraquinone derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted anthracene derivatives
Applications De Recherche Scientifique
1-Methoxy-9,10-diphenylanthracene has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a blue light-emitting material in OLED devices due to its excellent photophysical properties.
Photon Upconversion: It serves as an annihilator in triplet-triplet annihilation photon upconversion systems, enhancing the efficiency of light-harvesting devices.
Fluorescent Probes: The compound is employed as a fluorescent probe in biological imaging and sensing applications.
Organic Semiconductors: It is used in the fabrication of organic field-effect transistors (OFETs) and other organic electronic devices.
Mécanisme D'action
The mechanism of action of 1-Methoxy-9,10-diphenylanthracene involves its interaction with light and other molecules. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence or phosphorescence. In photon upconversion systems, it participates in triplet-triplet annihilation processes, where two triplet excitons combine to form a higher-energy singlet state, resulting in the emission of higher-energy photons.
Comparaison Avec Des Composés Similaires
1-Methoxy-9,10-diphenylanthracene can be compared with other similar compounds, such as:
9,10-Diphenylanthracene: Both compounds have similar photophysical properties, but the presence of a methoxy group in this compound enhances its solubility and alters its electronic properties.
9,10-Dimethylanthracene: This compound has methyl groups instead of phenyl groups, resulting in different photophysical and chemical properties.
Anthracene: The parent compound without any substituents, used as a reference for studying the effects of different substituents on the anthracene core.
Propriétés
Numéro CAS |
13076-30-7 |
|---|---|
Formule moléculaire |
C27H20O |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-methoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C27H20O/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18H,1H3 |
Clé InChI |
OLMWJTRSCTXXMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
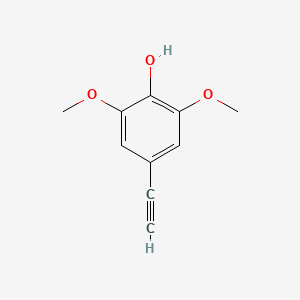
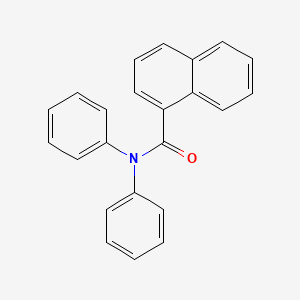

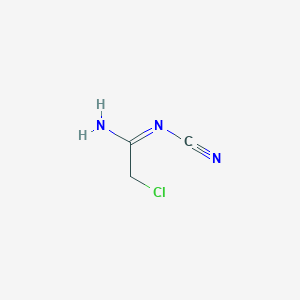
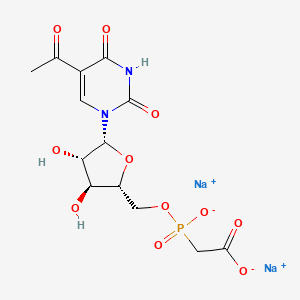
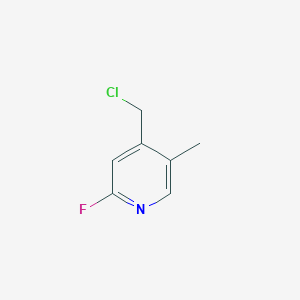
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
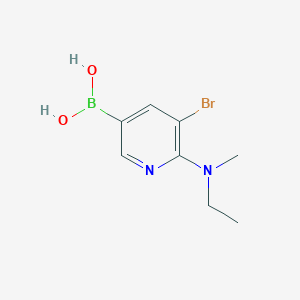
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)



